![molecular formula C17H28N4O3S B6530507 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide CAS No. 946200-45-9](/img/structure/B6530507.png)
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
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Overview
Description
The compound “2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide” is a complex organic molecule. It contains a pyridin-2-yl group, a piperazine ring, and a sulfonyl group, which are common functional groups in many pharmaceutical compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . A Diels–Alder reaction might also be involved in the synthesis of similar compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridin-2-yl group, the piperazine ring, and the sulfonyl group are all reactive and could participate in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to significant activity againstMycobacterium tuberculosis and inhibition of collagen prolyl-4-hydroxylase .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting a potential impact on collagen synthesis and fibrosis pathways.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis and effectively inhibit the expression of collagen .
Advantages and Limitations for Lab Experiments
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide variety of applications in organic synthesis and scientific research. Additionally, it is soluble in water and ethanol, making it easy to use in aqueous solutions. However, it can be difficult to remove from the reaction mixture, as it is not very soluble in organic solvents.
Future Directions
There are several potential future directions for research involving 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide. It could be used as a catalyst in a wider range of organic reactions, such as Diels-Alder reactions, Wittig reactions, and Grignard reactions. Additionally, it could be used to synthesize new materials with novel properties, such as polymers and nanomaterials. Finally, it could be used to study the structure and function of enzymes and other proteins, as well as to develop new drugs and drug delivery systems.
Synthesis Methods
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is synthesized through a two-step process. In the first step, 2-ethyl-N-(2-hydroxyethyl)butanamide is reacted with 4-(pyridin-2-yl)piperazine in the presence of an aqueous base to form 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]hydroxy}ethyl)butanamide. In the second step, the intermediate is reacted with a sulfonyl chloride in the presence of an aqueous base to form this compound.
Scientific Research Applications
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is used in a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of organic compounds, and it is also used as a catalyst in organic reactions. Additionally, it has been used as a ligand in coordination chemistry, as a reactant in the synthesis of novel materials, and as a substrate in enzymatic reactions.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-3-15(4-2)17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-6-8-18-16/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNIJCBVFDPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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